Home > Products > Screening Compounds P17207 > 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile - 910036-91-8

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile

Catalog Number: EVT-424079
CAS Number: 910036-91-8
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H19N3 . It has an average mass of 229.321 Da and a monoisotopic mass of 229.157898 Da .

Molecular Structure Analysis

The InChI code for “3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile” is 1S/C14H20N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18/h2,4-5,10H,3,6-9,11H2,1H3, (H,17,18) . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For “3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile”, its molecular formula is C14H19N3 , indicating it contains carbon ©, hydrogen (H), and nitrogen (N) atoms.

Synthesis Analysis
  • For example, in the discovery of the dual orexin receptor antagonist MK-4305 (Compound 3), researchers utilized a 7-methyl substituted diazepane core similar in structure to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile. []

  • Similarly, the synthesis of darexaban (YM150) involved the optimization of a high-throughput screening (HTS) derived lead compound that was structurally analogous to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile. []

Chemical Reactions Analysis
  • For example, in the development of MK-4305, the initial diazepane-containing compound underwent several modifications, including the replacement of a fluoroquinazoline ring with a chlorobenzoxazole. []
  • Similarly, the synthesis of darexaban involved replacing a 4-methoxybenzene group with a 1,4-benzodiazepine structure and introducing a hydroxy group. []
Mechanism of Action
  • MK-4305: This compound acts as a dual orexin receptor antagonist, blocking the action of the excitatory neuropeptides orexins A and B. By inhibiting orexin signaling, MK-4305 promotes sleep and is being investigated for treating insomnia. []
  • Darexaban: This compound acts as a potent and orally available factor Xa inhibitor, preventing the formation of blood clots by inhibiting a key enzyme in the coagulation cascade. []
Applications
  • Insomnia treatment: MK-4305, a dual orexin receptor antagonist derived from a similar scaffold, is currently undergoing phase III clinical trials for treating insomnia. [] This highlights the potential of targeting orexin receptors with structurally related compounds.
  • Antithrombotic agents: Darexaban, a potent and orally available factor Xa inhibitor developed from an analogous compound, is currently under clinical development for preventing and treating thromboembolic diseases. [] This underscores the potential of utilizing similar scaffolds for designing antithrombotic drugs.
  • Positive inotropic agents: Several synthesized derivatives, while not explicitly derived from 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile, share structural similarities and exhibited promising positive inotropic activity compared to the standard drug Milrinone. [, ] This suggests a potential avenue for exploring cardiovascular therapies.

Properties

CAS Number

910036-91-8

Product Name

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C14H19N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,12H2,1H3

InChI Key

WCQJGGDNUFLTPA-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C#N

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.